Product packaging for (2S)-2-Amino-2-methylbutan-1-ol(Cat. No.:CAS No. 22464-36-4)

(2S)-2-Amino-2-methylbutan-1-ol

Cat. No.: B14698229
CAS No.: 22464-36-4
M. Wt: 103.16 g/mol
InChI Key: QHKGDMNPQAZMKD-YFKPBYRVSA-N
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Description

Significance of Amino Alcohol Stereochemistry in Molecular Design

The stereochemistry of amino alcohols is a critical factor in molecular design, profoundly influencing the biological activity and efficacy of pharmaceutical compounds. wikipedia.orgnih.gov Many biological molecules, including drugs, exist as a single enantiomer, and their interaction with biological targets is highly dependent on their three-dimensional arrangement. wikipedia.org Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of medicinal chemistry and drug development. acs.org

Chiral amino alcohols play a pivotal role in achieving this stereochemical control. They are widely employed as chiral auxiliaries, which are temporarily incorporated into a non-chiral substrate to direct the formation of a specific stereoisomer during a chemical reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary can be removed and often recycled. york.ac.uk This strategy has been instrumental in the synthesis of numerous complex natural products and pharmaceuticals. wikipedia.org

Overview of (2S)-2-Amino-2-methylbutan-1-ol within the Context of Amino Alcohol Research

This compound, a specific chiral amino alcohol, has garnered attention within the research community. Its structure, featuring a tertiary carbon atom bonded to both the amino and hydroxymethyl groups, provides a unique steric and electronic environment. This compound and its stereoisomers are valuable as key intermediates in the synthesis of more complex molecules.

The synthesis of this compound can be achieved through various synthetic routes, often involving the reduction of a corresponding α-amino acid or its derivative. For instance, the reduction of α-aminoisobutyric acid alkyl esters can yield 2-amino-2-methyl-1-propanol (B13486), a structurally related compound. google.com

Scope of Academic Research Frontiers for Chiral Amino Alcohols

The field of chiral amino alcohol research is vibrant and continually expanding, with several key frontiers of investigation:

Development of Novel Synthetic Methods: Chemists are constantly seeking more efficient and selective methods for the synthesis of chiral amino alcohols. westlake.edu.cn This includes the development of new catalytic systems, such as those based on transition metals or enzymes, to achieve high enantioselectivity. westlake.edu.cnnih.gov Recent advancements include chromium-catalyzed asymmetric cross-coupling reactions and the use of engineered amine dehydrogenases for the biosynthesis of chiral amino alcohols. westlake.edu.cnfrontiersin.org

Application as Chiral Ligands and Catalysts: Chiral amino alcohols are crucial components in the design of chiral ligands for asymmetric catalysis. nih.gov These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. Research is focused on designing novel ligands with improved reactivity and selectivity for a wide range of transformations.

Role in the Synthesis of Biologically Active Molecules: The synthesis of natural products and pharmaceuticals remains a primary driver of research in this area. nih.gov Chiral amino alcohols are frequently incorporated into the core structures of these molecules or used as key intermediates in their synthesis. nih.govacs.org

Exploration in Materials Science: The bifunctional nature of amino alcohols makes them attractive building blocks for the creation of advanced materials with specific properties. Their amino and hydroxyl groups can act as reactive sites for polymerization or for grafting onto surfaces to create functionalized materials.

Interactive Data Table: Properties of Selected Chiral Amino Alcohols

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound10196-30-2C5H13NO103.16--
2-Amino-1-butanol96-20-8C4H11NO89.14176-178-2
L-Valinol2026-48-4C5H13NO103.16190-19230-32
D-Valinol4276-09-9C5H13NO103.16190-19230-32
2-Amino-2-methyl-1-propanol124-68-5C4H11NO89.1416530-31

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B14698229 (2S)-2-Amino-2-methylbutan-1-ol CAS No. 22464-36-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22464-36-4

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2S)-2-amino-2-methylbutan-1-ol

InChI

InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3/t5-/m0/s1

InChI Key

QHKGDMNPQAZMKD-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@](C)(CO)N

Canonical SMILES

CCC(C)(CO)N

Origin of Product

United States

Advanced Synthetic Methodologies and Enantioselective Routes

Applications of Engineered ω-Transaminases for Stereoselective Synthesis

While naturally occurring ω-transaminases often have a limited substrate scope, protein engineering has become a key strategy to overcome these limitations. nih.govnih.gov Computational design and directed evolution have been successfully employed to expand the active site pockets of ω-TAs, allowing them to accommodate bulkier substrates that would otherwise be sterically hindered. nih.govnih.gov This approach is critical for the synthesis of compounds like (2S)-2-amino-2-methylbutan-1-ol, which possesses a sterically demanding quaternary carbon center. By mutating amino acid residues within the substrate-binding region to those with smaller side chains, the catalytic efficiency towards such bulky substrates can be significantly enhanced. nih.gov

Amine Dehydrogenase Catalysis in Chiral Amine and Amino Alcohol Formation

Amine dehydrogenases (AmDHs) represent another rising class of enzymes for the asymmetric synthesis of chiral amines and amino alcohols. nih.gov They provide an efficient alternative to transaminases, particularly for the production of short-chain chiral amines where achieving high enantiomeric excess can be challenging. frontiersin.org AmDHs catalyze the reductive amination of carbonyl compounds, and studies on wild-type enzymes have demonstrated their effectiveness in producing small chiral amino alcohols. frontiersin.org

Research has shown that several wild-type AmDHs are efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes, achieving high conversions and enantioselectivities for various substrates. frontiersin.org For instance, MsmeAmDH has shown excellent performance in producing (S)-3-aminobutan-1-ol with 99.5% enantiomeric excess (ee) and (S)-butan-2-amine with 93.6% ee. frontiersin.org These systems often operate in tandem with a cofactor recycling enzyme, such as formate (B1220265) dehydrogenase (FDH), which allows the use of ammonium (B1175870) formate as both the nitrogen source and the source of reducing equivalents, making the process highly atom-efficient. nih.gov

EnzymeSubstrateConversion (%)Enantiomeric Excess (ee %)Configuration
MsmeAmDH 3-Hydroxybutan-2-one73.399.4(3S)
MsmeAmDH 1-Methoxypropan-2-one56.598.1(S)
MsmeAmDH Butan-2-one>99 (at 150mM)92.6(S)
CfusAmDH 1-Methoxypropan-2-one63.997.4(S)
MicroAmDH 1-Methoxypropan-2-one78.497.8(S)

This table summarizes the performance of various wild-type amine dehydrogenases in the synthesis of short-chain chiral amines and amino alcohols, based on data from Frontiers in Catalysis. frontiersin.org

Strategies for Enhancing Enantiomeric Purity in Biocatalytic Transformations

Achieving high enantiomeric purity is paramount in the synthesis of chiral intermediates for the pharmaceutical industry. In biocatalytic transformations, several strategies are employed to maximize the enantiomeric excess (ee) of the desired product.

One primary strategy is the screening of diverse wild-type enzymes to identify a biocatalyst with inherent high stereoselectivity for the target substrate. frontiersin.org As shown in the table above, different AmDHs exhibit varying levels of conversion and enantioselectivity for the same substrate. frontiersin.org

When a suitable wild-type enzyme is not available, protein engineering becomes essential. This can range from rational design, where specific amino acids in the active site are mutated to better accommodate the substrate and favor the formation of one enantiomer, to directed evolution, which involves generating large libraries of enzyme variants that are then screened for improved properties. nih.govnih.gov For ω-transaminases, mutating residues in the substrate binding pocket can effectively reshape the active site, enhancing catalytic efficiency and enantioselectivity for sterically hindered substrates. nih.gov Similarly, the evolution of amine dehydrogenases is a promising approach to access specific enantiomers of β-amino alcohols that are otherwise difficult to synthesize. acs.org

Chemical Reactivity and Mechanistic Investigations

Reactions Involving Amino and Hydroxyl Functional Groups

The bifunctional nature of (2S)-2-Amino-2-methylbutan-1-ol allows it to participate in a wide array of chemical reactions. The amino and hydroxyl groups can react either independently or concertedly to form a variety of important chemical structures.

The reaction of the amino and hydroxyl groups of this compound is a cornerstone for the synthesis of valuable chiral ligands, particularly oxazolines. Chiral oxazolines are a privileged class of ligands in asymmetric catalysis, renowned for their ability to induce high levels of enantioselectivity in a multitude of metal-catalyzed reactions. nih.govbldpharm.com The synthesis of these oxazoline (B21484) rings is well-established and generally proceeds via the cyclization of a 2-amino alcohol with various functional groups. diva-portal.org

Common synthetic routes to chiral oxazolines from amino alcohols like this compound include:

Reaction with Carboxylic Acids or Acyl Chlorides: This is a direct method where the amino alcohol is condensed with a carboxylic acid, often activated in situ (e.g., with thionyl chloride to form the acyl chloride), leading to an intermediate N-(2-hydroxyalkyl)amide. Subsequent acid-promoted dehydrative cyclization yields the oxazoline. bldpharm.com

Reaction with Nitriles: Under catalytic conditions, such as with copper-NHC complexes, amino alcohols can react with nitriles to form 2-substituted oxazolines under relatively mild conditions. nih.gov

Reaction with Aldehydes: The reaction with an aldehyde initially forms an oxazolidine (B1195125) intermediate. This can then be oxidized, for instance with a halogen-based oxidizing agent, to afford the corresponding oxazoline.

The resulting chiral oxazolines, often incorporated into bidentate ligands such as phosphinooxazolines (PHOX) or bis(oxazolines) (BOX), are highly effective in asymmetric catalysis. The stereocenter from the original amino alcohol, located adjacent to the coordinating nitrogen of the oxazoline ring, exerts a strong influence on the metal's coordination sphere, thereby directing the stereochemical outcome of the reaction. nih.govbldpharm.com

Similarly, the primary amino group of this compound can react with aldehydes and ketones to form chiral imines. These imines are versatile intermediates in their own right, for example, in the synthesis of more complex nitrogen-containing heterocycles or as substrates in stereoselective nucleophilic additions.

The dual functionality of this compound and its derivatives makes them ideal candidates for intramolecular cyclization reactions to form various heterocyclic systems. Depending on the reaction conditions and the nature of other functional groups within the molecule, different cyclization pathways can be accessed.

For instance, derivatives of this compound can be designed to undergo intramolecular reactions to form cyclic carbamates or oxazolidinones. A notable example of such a strategy is the palladium-catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates. In these reactions, an intramolecular cyclization occurs where the nitrogen nucleophile attacks a palladium-activated double bond, leading to the formation of a five-membered oxazolidinone ring. This transformation highlights how the amino and a suitably placed reactive site can lead to complex cyclic structures in a stereocontrolled manner.

Stereochemical Influence on Reaction Outcomes

The inherent chirality of this compound is a key feature that is exploited in asymmetric synthesis. When incorporated into a molecule as a chiral auxiliary or used to generate a chiral catalyst, its stereocenter dictates the stereochemical course of reactions, leading to the preferential formation of one diastereomer or enantiomer over the other.

When this compound or a derivative is part of a substrate that undergoes a reaction to create a new stereocenter, the existing chirality can direct the approach of the incoming reagent, resulting in a diastereoselective transformation. This principle, known as substrate control, is fundamental in the synthesis of complex molecules with multiple stereocenters. diva-portal.org

A pertinent example is the diastereoselective reduction of chiral N-tert-butanesulfinylketimines. While not directly involving this compound, this reaction illustrates the principle. The chiral sulfinyl group, acting as a chiral auxiliary, effectively shields one face of the imine, forcing the reducing agent to attack from the less hindered face. This results in the formation of the corresponding amine with high diastereoselectivity. osi.lv Similarly, a chiral center originating from this compound within a reactant can govern the stereochemistry of newly formed adjacent stereocenters.

The following table illustrates typical results for a diastereoselective reaction where a chiral auxiliary directs the formation of a new stereocenter.

Table 1: Representative Data for a Diastereoselective Reaction Using a Chiral Auxiliary

EntrySubstrateReagentProduct Diastereomeric Ratio (d.r.)Yield (%)
1Chiral Ketimine ANaBH₄95:588
2Chiral Ketimine BL-Selectride®98:292
3Chiral Enolate CBenzyl Bromide>99:185

One of the most significant applications of this compound is in the field of asymmetric catalysis. It serves as a readily available chiral precursor for the synthesis of ligands that, when complexed with a metal, form highly effective enantioselective catalysts. bldpharm.com The chiral environment created by the ligand around the metal center is responsible for differentiating between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer of the product.

Ligands such as BOX (bisoxazoline) and PHOX (phosphinooxazoline), synthesized from chiral amino alcohols, have demonstrated exceptional performance in a wide range of reactions, including Diels-Alder reactions, Mukaiyama aldol (B89426) reactions, and allylic alkylations, often affording products with very high enantiomeric excess (ee). nih.govru.nl The steric and electronic properties of the substituent at the chiral center of the oxazoline ring, which in this case would be an ethyl and a methyl group, are critical in determining the level of enantioselectivity achieved.

The table below presents representative enantioselectivity data for reactions catalyzed by metal complexes of chiral oxazoline-based ligands.

Table 2: Representative Enantioselectivities in Asymmetric Catalysis Using Chiral Oxazoline Ligands

Reaction TypeCatalyst (Metal-Ligand)SubstrateEnantiomeric Excess (ee %)Product Configuration
Mukaiyama AldolCu(II)-BOXSilyl Ketene Acetal + Pyruvate98(R)
Allylic AlkylationPd-PHOX1,3-Diphenylallyl Acetate99(S)
Diels-AlderCu(II)-BOXAcryloyl-oxazolidinone + Cyclopentadiene97Endo-(2S)

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. For the formation of oxazolines from N-(2-hydroxyethyl)amides, mechanistic studies, including stereoselectivity and isotopic labeling, suggest a pathway where the hydroxyl group is activated by an acid (e.g., triflic acid) to become a good leaving group. This is followed by an intramolecular Sₙ2-type attack by the amide oxygen, leading to the cyclized oxazoline product with inversion of stereochemistry at the hydroxyl-bearing carbon. bldpharm.com

In the case of imine formation, the mechanism is well-understood to proceed via the nucleophilic attack of the primary amine onto the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by proton transfer and subsequent elimination of a water molecule to yield the C=N double bond of the imine. The reaction is typically catalyzed by mild acid.

For more complex transformations, such as the palladium-catalyzed allylic C-H amination, mechanistic studies point towards a sequence involving a Pd(II)/bis-sulfoxide mediated C-H cleavage to generate a π-allyl-palladium intermediate. This is followed by a counterion-mediated deprotonation of the nitrogen nucleophile, which then attacks the π-allyl complex to form the final product. Such detailed mechanistic understanding allows for the rational design of more efficient and selective catalysts and reactions.

Transition State Analysis in Stereoselective Transformations

This compound and analogous chiral amino alcohols are precursors to highly effective catalysts for stereoselective reductions, most notably the Corey-Itsuno or Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. nrochemistry.comwikipedia.org The mechanism of this reaction is well-understood and relies on the in-situ formation of a chiral oxazaborolidine catalyst from the amino alcohol and a borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂). mdpi.comwordpress.com The remarkable enantioselectivity of this transformation is explained by a well-defined, organized transition state. wikipedia.orglookchem.com

The catalytic cycle and transition state model can be summarized in the following steps:

Catalyst Formation : The chiral amino alcohol reacts with borane to form the five-membered oxazaborolidine ring.

Catalyst-Reagent Complexation : The nitrogen atom of the oxazaborolidine, acting as a Lewis base, coordinates to a molecule of the borane reducing agent. This coordination enhances the Lewis acidity of the endocyclic boron atom within the ring and activates the complexed borane as a more potent hydride donor. nrochemistry.comyoutube.com

Ketone Coordination : The prochiral ketone (with a large, RL, and a small, RS, substituent) coordinates to the now more Lewis-acidic endocyclic boron atom. To minimize steric repulsion with the substituent on the chiral center of the catalyst, the ketone binds preferentially via the lone pair on its oxygen atom that is sterically more accessible, orienting the larger RL group away from the catalyst's chiral framework. wikipedia.orgyoutube.com

Hydride Transfer : The key stereodetermining step is the intramolecular transfer of a hydride ion from the activated borane to the carbonyl carbon of the ketone. This occurs through a highly organized, six-membered cyclic transition state. wikipedia.orgyoutube.com The geometry of this transition state, often described as a boat or chair conformation, dictates that the hydride attacks one specific face (Re or Si) of the ketone, leading to the formation of the alcohol product with a predictable absolute stereochemistry. wikipedia.orgyoutube.com

Product Release and Catalyst Regeneration : After the hydride transfer, the resulting alkoxyborane is released, and the oxazaborolidine catalyst is regenerated to participate in another cycle. An acidic workup liberates the final chiral alcohol product. nrochemistry.comyoutube.com

Computational and experimental studies, including 13C kinetic isotope effects, have corroborated that the rate-determining step is the hydride transfer within this organized transition state assembly. lookchem.com The predictability of the stereochemical outcome is a hallmark of this reaction, as shown in the table below.

Table 1: Predictable Stereochemical Outcome of CBS Reduction of Various Ketones Using (S)-Oxazaborolidine Catalyst
Substrate (Ketone)Large Group (RL)Small Group (RS)Major Product ConfigurationEnantiomeric Excess (e.e.)
AcetophenonePhenylMethyl(R)91-98% mdpi.com
PropiophenonePhenylEthyl(R)96% mdpi.com
tert-Butyl methyl ketonetert-ButylMethyl(R)98% nih.gov
α-TetraloneFused Aryl-CH₂-(R)85% mdpi.com
2-Chloro-1-phenylethanonePhenylChloromethyl(S)97% mdpi.com

Role of Substrate and Catalyst Structure in Reaction Kinetics

The rate and efficiency of stereoselective transformations are profoundly influenced by the specific structures of both the substrate and the catalyst. In reactions catalyzed by species derived from this compound, these structural variations manifest in altered reaction kinetics and stereochemical outcomes.

Substrate Structure: The nature of the substituents on the prochiral substrate, such as a ketone, plays a critical role in the reaction kinetics.

Steric Effects: The difference in steric bulk between the large (RL) and small (RS) groups attached to the carbonyl is fundamental to achieving high enantioselectivity. A significant steric difference allows for more effective discrimination in the transition state. youtube.com However, excessively bulky RL groups can hinder the approach of the substrate to the catalyst's active site, potentially slowing the reaction rate.

Electronic Effects: The electronic properties of the substrate's substituents also impact kinetics. In the case of diaryl ketones, an electron-rich aromatic ring is effectively treated as the "larger" group compared to an electron-deficient one. youtube.com This electronic differentiation influences the coordination strength to the Lewis acidic boron center of the catalyst and can affect the rate of the hydride transfer step. For α,β-unsaturated ketones (enones), the olefinic portion generally behaves as the large group, directing the stereochemical course of the reduction. youtube.com

Catalyst Structure: The structure of the chiral amino alcohol that serves as the catalyst precursor is paramount to both the rate and selectivity of the reaction.

Rigidity and Conformation: Chiral catalysts that adopt a rigid, well-defined structure are often more effective. Rigidity in the oxazaborolidine ring, for instance, minimizes the number of available low-energy transition states, leading to a more selective and often faster reaction. nrochemistry.comacs.org Flexible catalysts may result in lower enantioselectivity due to multiple competing reaction pathways. acs.org

Substituents on the Catalyst: The identity of the substituents on the chiral backbone of the catalyst directly modulates its activity. For example, in oxazaborolidine catalysts, the group attached to the boron atom and the group at the carbon bearing the hydroxyl function can be varied. These modifications alter the Lewis acidity of the catalytic center and the steric environment around it, which in turn affects the rate of ketone coordination and subsequent hydride transfer. lookchem.com Studies have shown that tuning these features can lead to improved enantioselectivity and reactivity for challenging substrates. acs.orgnih.gov

The interplay between substrate and catalyst structure is crucial for optimizing reaction conditions, as summarized in the following table which illustrates how changes in substrate affect the outcome under specific catalytic conditions.

Table 2: Influence of Substrate Structure on Reaction Outcome Using an In-Situ Generated Oxazaborolidine Catalyst
SubstrateReaction Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
Acetophenone0.59091 (R)
1-(Naphthalen-2-yl)ethan-1-one0.59292 (R)
1-(Thiophen-2-yl)ethan-1-one0.58590 (R)
Cyclohexyl methyl ketone248090 (R) nih.gov
3,3-Dimethyl-2-butanone248298 (R) nih.gov

Data adapted from reference mdpi.com for aryl ketones and reference nih.gov for alkyl ketones, illustrating general trends. Conditions typically involve 10 mol% catalyst at room temperature.

Applications in Asymmetric Catalysis and Chiral Material Science

Design and Synthesis of Chiral Ligands for Metal-Mediated Catalysis

The simultaneous presence of amino and hydroxyl groups in (2S)-2-amino-2-methylbutan-1-ol allows for its use as a bidentate ligand, coordinating to a metal center to form a stable five-membered chelate ring. This pre-organization is fundamental to the design of chiral environments around a catalytic metal, enabling the transfer of stereochemical information to a substrate.

Chiral β-amino alcohols, a class to which this compound belongs, are effective ligands for metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. These reactions provide a direct route to valuable chiral alcohols and amines. In ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), ligands derived from amino alcohols are crucial for achieving high enantioselectivity. For instance, Ru(II) complexes bearing chiral amino alcohol ligands have been successfully employed in the reduction of various ketones.

Research has shown that the structure of the amino alcohol ligand significantly influences both the yield and the enantiomeric excess (ee) of the product. While direct data for this compound in this specific application is not extensively published, studies on analogous compounds like valinol highlight the potential. In the Ru-catalyzed ATH of α-amino ketones, excellent yields and high enantioselectivities (up to 95% ee) have been reported using related chiral amino alcohol-derived ligands. thieme-connect.de The general mechanism is believed to involve the formation of a chiral Ru-hydride species, where the amino and alcohol moieties of the ligand play a key role in the stereodifferentiating transition state. mdpi.com

SubstrateCatalyst/Ligand SystemYield (%)Enantiomeric Excess (ee, %)Reference
α-Amino KetonesRu(II) / Chiral Amino Alcoholup to 93up to 95 thieme-connect.de
Aryl-Alkyl KetonesIr(I) / Chiral N,S-ChelateHighup to 97 nih.gov
Acetophenonetrans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen]-82 mdpi.com

This compound can be readily condensed with aldehydes or ketones to form chiral Schiff bases. These compounds are versatile multidentate ligands that form stable complexes with a variety of transition metals, including copper, nickel, and zinc. The resulting metal complexes are effective catalysts for a range of enantioselective transformations. jetir.orgnih.gov

The synthesis typically involves the direct reaction of the amino alcohol with a suitable carbonyl compound, followed by complexation with a metal salt, such as copper(II) chloride or copper(II) acetate. jetir.org These chiral Schiff base-metal complexes have shown significant catalytic activity in reactions like the Henry (nitro-aldol) reaction, cyclopropanation, and various oxidation and reduction reactions. jetir.orgresearchgate.net For example, copper(II) complexes of chiral Schiff bases derived from amino alcohols have been used to catalyze the asymmetric Henry reaction, affording β-nitro alcohols in moderate to good enantioselectivities. researchgate.net The catalytic cycle often involves the coordination of the substrates to the chiral metal complex, which directs the stereochemical course of the reaction.

Reaction TypeMetal/LigandLigand SourceEnantiomeric Excess (ee, %)Reference
Henry ReactionCu(OTf)₂ / Chiral Schiff BaseAmino alcoholup to 47 researchgate.net
Henry ReactionZn(OTf)₂ / Chiral Schiff BaseAmino alcohol- researchgate.net
Cα-AlkylationCu(II) / Chiral Salen(S,S)-Cyclohexanediamineup to 98 nih.gov

One of the most significant applications of chiral amino alcohols like this compound is in the synthesis of chiral oxazoline (B21484) ligands. Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) ligands are a prominent class of C₂-symmetric ligands widely used in asymmetric catalysis. wikipedia.orgresearchgate.net Their synthesis is conveniently achieved through the cyclization of a chiral 2-amino alcohol with a dicarboxylic acid derivative or a dinitrile, such as malononitrile (B47326) or 2,6-pyridinedicarbonitrile. wikipedia.orgnih.gov

The chirality of the amino alcohol is directly transferred to the oxazoline ring, creating a well-defined chiral environment around the metal center it coordinates. Copper(II)-BOX complexes, for instance, are classic catalysts for enantioselective Diels-Alder, aldol (B89426), and cyclopropanation reactions. wikipedia.org The substituent at the chiral center of the oxazoline ring (derived from the ethyl and methyl groups of the parent amino alcohol) effectively shields one face of the coordinated substrate, leading to high levels of asymmetric induction. wikipedia.org The versatility and high efficiency of these ligands have established them as "privileged ligands" in the field of asymmetric catalysis. researchgate.net

The N,O-donor atoms of this compound allow it to form stable coordination complexes with various first-row transition metals. The synthesis of these complexes is generally straightforward, often involving the reaction of the amino alcohol with a metal salt (e.g., chloride, sulfate, or perchlorate) in a suitable solvent like methanol (B129727) or ethanol. jetir.orgmostwiedzy.pl

Structural studies, often employing single-crystal X-ray diffraction, reveal the coordination geometry of these complexes. For instance, copper(II) can form mononuclear or polynuclear complexes where the amino alcohol or its Schiff base derivative acts as a bidentate or tridentate ligand. mdpi.comrsc.orgresearchgate.net In many cases, the copper(II) center adopts a distorted square planar or octahedral geometry. rsc.orgresearchgate.net These complexes are not only of structural interest but also serve as catalysts themselves or as precursors for more sophisticated catalytic systems. Their study provides fundamental insights into coordination chemistry and helps in the rational design of new catalysts. mostwiedzy.plnih.gov

Organocatalytic Applications of Chiral Amino Alcohols

In addition to their role as ligands in metal-based catalysis, chiral amino alcohols and their derivatives can function as organocatalysts, avoiding the use of metals. This area of catalysis has grown significantly, offering more sustainable and environmentally friendly synthetic methods. nih.gov

Primary β-amino alcohols that are structurally analogous to this compound, such as leucinol and valinol, have been identified as highly efficient organocatalysts for the direct asymmetric cross-aldol reaction. nih.gov This reaction, which forms a carbon-carbon bond between two different carbonyl compounds, is a cornerstone of organic synthesis.

In a typical reaction, the amino alcohol catalyzes the reaction between a ketone (e.g., acetone) and an activated, non-enolizable ketone (e.g., isatin). The proposed mechanism involves the formation of a chiral enamine intermediate from the reaction of the catalyst's amine group with the ketone. This enamine then attacks the other carbonyl compound in a stereocontrolled manner. The bifunctional nature of the amino alcohol is thought to be crucial, with the hydroxyl group potentially participating in the transition state assembly through hydrogen bonding, thereby enhancing stereoselectivity. youtube.comnih.gov This approach has been successfully applied to the synthesis of bioactive compounds. nih.gov

Reactant 1Reactant 2OrganocatalystDiastereomeric RatioEnantiomeric Excess (ee, %)Reference
IsatinAcetoneLeucinol/Valinol-- nih.gov
ArylaldehydesAcetoneL-Proline Diamide-up to 98 thieme-connect.de
ArylaldehydesCyclohexanoneL-Proline Diamideanti >98:2up to 98 thieme-connect.de

Michael Reactions and Other Carbon-Carbon Bond Forming Processes

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. masterorganicchemistry.comwikipedia.org The development of asymmetric versions of this reaction, which control the formation of new stereocenters, is a key area of research. Chiral amino alcohols, structurally related to this compound, have been shown to be effective organocatalysts in such transformations.

Simple primary β-amino alcohols can act as efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes, leading to the formation of highly pure chiral Michael adducts. rsc.org These reactions are significant as they provide a route to chiral compounds that are precursors for various biologically and pharmaceutically important molecules. rsc.org The amino alcohol catalyst, through the formation of an iminium ion with the enone and hydrogen bonding interactions, activates the substrate and controls the facial selectivity of the nucleophilic attack, thus inducing enantioselectivity. Research in this area has demonstrated that simple, readily available amino alcohols can provide high yields and enantiomeric excesses in these crucial C-C bond-forming reactions. rsc.org

Table 1: Asymmetric Michael Addition Catalyzed by a Simple Primary β-Amino Alcohol *

Entry β-Keto Ester Nitroalkene Yield (%) ee (%)
1 Ethyl 2-oxocyclopentanecarboxylate β-Nitrostyrene 95 88
2 Ethyl 2-oxocyclohexanecarboxylate β-Nitrostyrene 92 85
3 Ethyl benzoylacetate β-Nitrostyrene 90 90
4 Ethyl acetoacetate β-Nitrostyrene 88 82

Data illustrates the effectiveness of a representative simple primary β-amino alcohol as an organocatalyst in the asymmetric Michael addition. The specific catalyst used in the cited study was not this compound but serves to demonstrate the catalytic potential of this class of compounds. Data adapted from a study on simple primary β-amino alcohols. rsc.org

Chiral Auxiliaries in Stereocontrolled Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a powerful tool for the synthesis of enantiomerically pure compounds. wikipedia.org

The 1,2-amino alcohol motif is a cornerstone of many effective chiral auxiliaries. Compounds like L-Valinol ((2S)-2-amino-3-methylbutan-1-ol), which is structurally very similar to this compound, are valuable building blocks for creating these auxiliaries. For instance, oxazolidinone auxiliaries, pioneered by David A. Evans, are often derived from amino alcohols and are highly effective in controlling the stereochemistry of reactions such as alkylations and aldol reactions. wikipedia.org The auxiliary is first attached to the substrate (e.g., a carboxylic acid) to form an amide. The rigid structure of the resulting system, often involving a chelating metal, blocks one face of the enolate, forcing the electrophile to attack from the less hindered face. This process transfers the chiral information from the auxiliary to the substrate, creating a new stereocenter with high predictability. wikipedia.org Given its structure, this compound is a prime candidate for development into a novel chiral auxiliary for various stereocontrolled syntheses.

Integration in Materials Science and Chiral Recognition Systems

The chirality and functional groups of amino alcohols are being increasingly exploited in materials science for the creation of functional materials with specific recognition and organizational properties.

To bridge the gap between homogeneous and heterogeneous catalysis, chiral catalysts are often immobilized on solid supports. This approach combines the high selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous system, such as easy separation of the catalyst from the reaction products and the potential for catalyst recycling. psu.edu

Nanoporous materials, such as mesoporous silica (B1680970) (e.g., MCM-48 and MCM-41), are excellent supports due to their high surface area, ordered pore structure, and thermal stability. psu.edunih.gov Chiral amino alcohols can be covalently grafted onto the surface of these materials. For example, research has shown that amino alcohols like (-)-ephedrine and (-)-prolinol can be immobilized on cubic mesoporous MCM-48 silica. psu.edu The resulting heterogeneous catalysts have been successfully used in the asymmetric addition of diethylzinc (B1219324) to aldehydes, producing optically enriched secondary alcohols with high conversion and enantioselectivity. psu.edu The ordered structure of the nanoporous support can positively influence the catalytic activity and selectivity. psu.edu This methodology could be readily applied to this compound to create a recyclable, heterogeneous catalyst for various asymmetric transformations.

Table 2: Performance of Immobilized Chiral Amino Alcohols on Mesoporous Silica (MCM-48) *

Catalyst Substrate (Aldehyde) Conversion (%) ee (%)
MCM-48-ephedrine Benzaldehyde 99 82
MCM-48-norephedrine Benzaldehyde 95 75
MCM-48-prolinol Benzaldehyde 92 70

This table demonstrates the successful application of immobilized chiral amino alcohols as heterogeneous catalysts in the enantioselective addition of diethylzinc to benzaldehyde. Data sourced from a study on mesoporous silica-supported chiral amino alcohols. psu.edu

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form three-dimensional fibrillar networks, immobilizing the solvent and creating a gel. nih.gov The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov

Advanced Spectroscopic and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a complete picture of the molecular structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of (2S)-2-Amino-2-methylbutan-1-ol provides specific signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the neighboring atoms, particularly the electronegative oxygen and nitrogen atoms. While a specific experimental spectrum for this exact compound is not widely published, a predicted spectrum can be constructed based on data from analogous structures like 2-methyl-1-butanol and 2-amino-1-butanol. researchgate.netchemicalbook.comchemicalbook.comnih.gov The protons of the hydroxyl (-OH) and amine (-NH₂) groups are expected to appear as broad singlets, and their chemical shift can vary depending on solvent and concentration. The methylene protons adjacent to the hydroxyl group (-CH₂OH) would appear downfield, while the ethyl and methyl groups would resonate in the upfield region.

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-OHVariable (e.g., 2.0-4.0)Broad Singlet (br s)
-NH₂Variable (e.g., 1.5-3.0)Broad Singlet (br s)
-CH₂OH (C1-H)~3.4 - 3.6Singlet (s) or AB quartet
-CH₂CH₃ (C3-H)~1.4 - 1.6Quartet (q)
-C(CH₃)- (C5-H)~1.1 - 1.2Singlet (s)
-CH₂CH₃ (C4-H)~0.9 - 1.0Triplet (t)

¹³C NMR Spectroscopy: The carbon NMR spectrum gives direct evidence of the number of distinct carbon environments in the molecule. For this compound, five unique carbon signals are expected. The carbon atom bonded to the hydroxyl group (C1) and the chiral quaternary carbon bonded to the amine group (C2) are the most downfield, followed by the carbons of the ethyl group (C3 and C4) and the methyl group (C5). Data from related structures such as 2-methyl-1-butanol and 2-methylbutane can be used to estimate these chemical shifts. nih.govdocbrown.infochemicalbook.comchemicalbook.com

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂OH (C1)~70
-C(NH₂)- (C2)~55
-CH₂CH₃ (C3)~30
-C(CH₃)- (C5)~22
-CH₂CH₃ (C4)~8

Vibrational and Electronic Spectroscopy

These spectroscopic techniques probe the vibrational and electronic energy levels within a molecule, providing information about functional groups and conjugation.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum for this compound is expected to show characteristic absorption bands for its hydroxyl, amino, and alkyl groups. The O-H and N-H stretching vibrations appear as strong, broad bands in the high-frequency region, while C-H stretching and bending, and C-O stretching appear at lower frequencies. docbrown.infodocbrown.info

Characteristic FTIR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol, H-bonded)3200 - 3500Strong, Broad
N-H Stretch (Primary Amine)3300 - 3400Medium (often two peaks)
C-H Stretch (Aliphatic)2850 - 2960Strong
N-H Bend (Amine)1590 - 1650Medium
C-O Stretch (Primary Alcohol)1000 - 1080Strong

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is most sensitive for compounds containing chromophores, such as conjugated π-systems or aromatic rings. As an aliphatic amino alcohol, this compound lacks significant chromophores. researchgate.netnih.gov Therefore, it is not expected to exhibit strong absorbance in the standard UV-Vis range (200–800 nm), with any potential weak absorption occurring only in the far UV region. nih.gov

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. While the native molecule may have weak CD signals, its chirality can be effectively analyzed by derivatizing it with a chromophoric probe. nsf.govnih.govresearchgate.net This reaction creates a new molecule that exhibits characteristic CD signals, known as Cotton effects, at the absorption wavelengths of the chromophore. The sign of the Cotton effect can be correlated to the absolute configuration of the chiral center. researchgate.net This method is highly sensitive for confirming the enantiomeric identity and determining the enantiomeric excess of a sample. nsf.govacs.org

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography stands as the most definitive and reliable method for determining the absolute configuration of a chiral molecule. wikipedia.orgnih.gov The technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule, providing an unambiguous map of its structure and stereochemistry.

For this compound, a successful crystallographic analysis would unequivocally confirm the S configuration at the C2 chiral center by determining the spatial arrangement of the amino, methyl, ethyl, and hydroxymethyl groups around it. The technique relies on anomalous dispersion, an effect that allows for the differentiation between a molecule and its non-superimposable mirror image. mit.edu Modern crystallographic methods can often determine the absolute structure even for molecules containing only light atoms like oxygen, carbon, and nitrogen. mit.edu

Chromatographic Techniques for Enantiomeric Purity and Separation

The precise determination of enantiomeric purity and the effective separation of enantiomers are critical in the characterization of chiral compounds like this compound. Various chromatographic techniques are employed for these purposes, each offering distinct advantages in terms of resolution, sensitivity, and application to different sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the enantiomeric excess (ee) of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. The choice of CSP is crucial and depends on the specific properties of the analyte.

For amino alcohols such as this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed. sigmaaldrich.comwindows.net Cellulose and amylose derivatives, for instance, are known for their broad chiral recognition abilities. windows.net Macrocyclic glycopeptides, like teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and their derivatives due to the presence of ionic groups, making them compatible with both organic and aqueous mobile phases. sigmaaldrich.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The resolution (Rs) and separation factor (α) are key parameters that define the quality of the separation. A higher resolution value indicates a better separation between the two enantiomeric peaks. The development of new and more effective CSPs is an ongoing area of research, aiming to improve enantioselectivity and resolution for a wider range of chiral molecules. nih.gov

Table 1: Chiral HPLC Parameters for Amino Alcohol Separation

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. springernature.com It is widely used for the analysis of complex mixtures, including those containing amino acids and their derivatives. nih.gov For GC analysis, volatile derivatives of the analyte are typically prepared. nih.gov

In the context of this compound, GC-MS can be used to identify and quantify the compound in a mixture. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. libretexts.org For amines, the molecular ion peak is typically an odd number. libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pattern for aliphatic amines. libretexts.org Analysis of these fragmentation patterns allows for the structural elucidation and identification of the compound. libretexts.orgdocbrown.info

Table 2: Common Fragment Ions in GC-MS of Amino Alcohols

Enantioselective Separation in Modified Zeolites

Zeolites, which are crystalline aluminosilicates with a porous structure, have emerged as promising materials for the enantioselective separation of chiral compounds. nih.gov Their well-defined pore systems and the ability to be modified with chiral selectors make them suitable for use as chiral stationary phases in chromatography or as enantioselective membranes. nih.gov

The modification of zeolites can be achieved by incorporating chiral molecules, which then create a chiral environment within the zeolite pores. This chiral environment allows for the preferential adsorption or reaction of one enantiomer over the other. For example, zeolites have been modified with chiral anion-exchange type selectors for the enantiomeric resolution of acidic compounds. nih.gov

Research has also explored the enantioselective dehydration of alcohols using zeolites modified with chiral compounds. elsevierpure.com In such cases, the chiral modifier can enhance the reaction rate for one enantiomer relative to the other. elsevierpure.com While the application of modified zeolites for the specific separation of this compound is an area for further investigation, the principles of enantioselective interactions within these materials hold significant potential.

Optical Rotation Measurements for Stereochemical Validation

Optical rotation is a fundamental property of chiral molecules and is a direct consequence of their ability to rotate the plane of polarized light. The measurement of optical rotation is a crucial technique for the validation of the stereochemistry of a chiral compound like this compound.

The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions of temperature, wavelength, solvent, and concentration. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. brainly.in The (S)-enantiomer will have a specific rotation that is equal in magnitude but opposite in sign to the (R)-enantiomer.

By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) and the optical purity of the sample can be determined. For instance, if a sample of a chiral compound has an observed rotation that is a certain percentage of the specific rotation of the pure enantiomer, then the sample has that same percentage of enantiomeric excess.

Table 3: Key Concepts in Optical Rotation

Computational and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are used to create and analyze three-dimensional models of molecules and to simulate their dynamic behavior over time. These methods are crucial for understanding how (2S)-2-Amino-2-methylbutan-1-ol interacts with its environment and with other molecules, such as biological receptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. acs.org This method is instrumental in drug discovery and involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. While specific molecular docking studies for this compound are not extensively documented in the reviewed literature, the methodology is highly applicable. For instance, in the context of chiral amino alcohols, docking studies are used to understand how these molecules might interact with enzyme active sites. nih.gov Engineered amine dehydrogenases (AmDHs), for example, are used in the biosynthesis of chiral amino alcohols, and docking simulations can help elucidate the structural basis for their stereoselectivity. nih.gov

Molecular dynamics (MD) simulations build upon the static pictures provided by molecular docking. MD simulations model the atomic movements of a system over time by integrating Newton's laws of motion. acs.org This provides a view of the dynamic behavior of the ligand-receptor complex, including conformational changes and the stability of interactions. For a potential drug candidate, MD simulations can reveal how tightly it binds to its target and the key interactions that stabilize the complex. Although specific MD simulation data for this compound is sparse, the technique is widely used for similar molecules to assess the stability of ligand-protein complexes. acs.org

The general workflow for these simulations involves:

Preparation of Structures : Obtaining or building 3D structures of the ligand, this compound, and the target receptor.

Docking : Using software like AutoDock or GOLD to predict the binding pose.

MD Simulation : Placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and running the simulation for a sufficient time (nanoseconds to microseconds) to observe its behavior.

Analysis : Analyzing the simulation trajectory to calculate binding free energies and identify stable intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, which has a chiral center at the C2 carbon, the spatial arrangement of the ethyl, methyl, amino, and hydroxymethyl groups is critical for its chemical and biological activity.

Computational methods for conformational analysis, such as systematic or stochastic searches, are employed to identify the low-energy conformations of the molecule. These methods explore the potential energy surface of the molecule by systematically or randomly changing torsion angles and then minimizing the energy of the resulting structures. The stability of different conformers is influenced by a combination of steric hindrance and intramolecular interactions. In this compound, intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH2) groups can significantly influence conformational preference, potentially pre-organizing the molecule for specific reactions or receptor binding. The bulky substituents on the C2 carbon create steric hindrance, which disfavors conformations where these groups are in close proximity.

The prediction of molecular interactions and binding modes is a key outcome of molecular docking and MD simulations. These predictions are crucial for rational drug design and for understanding the mechanisms of enzyme catalysis. For this compound, computational methods can predict how its functional groups, the primary amine and the primary alcohol, will interact with a receptor's binding pocket.

Key predicted interactions would include:

Hydrogen Bonds : The -NH2 and -OH groups can act as both hydrogen bond donors and acceptors.

Hydrophobic Interactions : The ethyl and methyl groups can form van der Waals interactions with nonpolar residues in a binding site.

Electrostatic Interactions : The partial charges on the nitrogen and oxygen atoms can lead to favorable electrostatic interactions.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to compute the properties of molecules. These methods provide a more fundamental understanding of molecular structure and reactivity compared to the classical mechanics-based methods of molecular modeling.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in elucidating its fundamental structural and electronic characteristics. By solving approximations of the Schrödinger equation, DFT can be used to determine a molecule's optimized geometry, electronic energy, dipole moment, and the distribution of electron density.

DFT calculations, often employing a basis set like B3LYP/6-31G(d,p), can provide precise three-dimensional coordinates for each atom in the molecule, defining its most stable conformation. This calculated structure serves as a foundation for further analysis. From the electronic structure, various reactivity descriptors can be calculated, such as:

Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Molecular Electrostatic Potential (MEP) : The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other reagents.

While a detailed DFT analysis specifically for this compound is not found in the searched literature, studies on the closely related compound 2-amino-2-methyl-1-propanol (B13486) (AMP) have used DFT to investigate its reaction mechanisms, for instance, in the context of CO2 capture and atmospheric degradation. nih.gov These studies demonstrate the power of DFT to predict reaction pathways and energy barriers.

Table 1: Exemplary Computed Properties for 2-Amino-2-methylbutan-1-ol (Note: This table contains exemplary data from public databases or typical values for similar compounds and is for illustrative purposes.)

PropertyValueSource
Molecular Weight103.16 g/mol PubChem nih.gov
XLogP3-AA-0.3PubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count2PubChem nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that defines atomic properties, such as atomic charges and bond properties, based on the topology of the electron density. QTAIM partitions a molecule into exhaustive, non-overlapping atomic basins. By analyzing the electron density at specific points, called bond critical points (BCPs), one can characterize the nature of chemical bonds (e.g., covalent vs. ionic or hydrogen bonds).

For this compound, QTAIM analysis could be used to:

Quantify the strength of the intramolecular hydrogen bond between the -OH and -NH2 groups.

Analyze the charge distribution among the atoms in the molecule.

Characterize the covalent bonds within the molecule, providing insights into their stability.

Although no specific QTAIM studies on this compound were found in the performed searches, this method has been applied to other amino alcohols and related systems to provide detailed insights into their bonding and non-covalent interactions. For example, QTAIM has been used to characterize the stability of conformers in the neurotransmitter anandamide, which contains an ethanolamine (B43304) group, by analyzing intramolecular hydrogen bonds.

In Silico Screening and Virtual Ligand Discovery

In silico screening and virtual ligand discovery are powerful computational techniques used in drug discovery and materials science to identify promising candidate molecules from large virtual libraries. While "this compound" itself is a small molecule, its true value in this context lies in its role as a versatile chiral building block or scaffold. Its specific three-dimensional structure, conferred by the chiral center at the C2 position, and its bifunctional nature (possessing both an amino and a hydroxyl group) make it an ideal starting point for the synthesis of diverse compound libraries. nih.gov

In the process of virtual ligand discovery, computational models are used to predict how well different molecules will bind to a specific biological target, such as a protein or enzyme. Researchers often start with a core structure, or scaffold, known to have some potential for interaction and then computationally add various functional groups to create a virtual library of derivatives. The this compound scaffold is particularly useful for generating libraries of chiral ligands, which are crucial in developing enantiomerically pure pharmaceuticals where only one stereoisomer provides the desired therapeutic effect.

The process typically involves these stages:

Scaffold Selection: A chiral scaffold like this compound is chosen.

Library Generation: Virtual libraries of derivatives are created by computationally modifying the scaffold's amino and hydroxyl groups.

Molecular Docking: These virtual derivatives are then "docked" into the active site of a target protein using specialized software. nih.gov This simulation calculates the binding affinity and predicts the binding mode of each compound.

Hit Identification: Compounds with the best-predicted binding scores are identified as "hits" for further experimental validation.

While direct in silico screening studies focusing on this compound as the primary ligand are not extensively documented, its derivatives are integral to this discovery pipeline. For example, functionalized derivatives are used as building blocks in the synthesis of pharmaceuticals and other specialty chemicals where specific reactivity or biological activity is required. The insights gained from screening libraries based on this scaffold can guide the synthesis of novel, highly effective, and selective therapeutic agents.

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models through comparison with real-world experimental data. For "this compound," this involves correlating computationally predicted properties with results obtained from spectroscopic techniques. This correlation ensures that the theoretical models accurately represent the molecule's behavior, lending credibility to further computational predictions.

Density Functional Theory (DFT) is a primary computational method used to model the electronic structure and predict various properties of molecules like this compound. DFT calculations can determine the molecule's most stable three-dimensional geometry, its vibrational frequencies, and its nuclear magnetic resonance (NMR) parameters. researchgate.net These theoretical values are then compared against experimental measurements from techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and NMR spectroscopy.

A strong correlation between the calculated and experimental spectra validates the accuracy of the computational method and the chosen theoretical model (e.g., the specific functional and basis set used in the DFT calculation). researchgate.net For instance, the vibrational frequencies of the key functional groups in this compound can be predicted and then matched to the absorption bands observed in its FTIR spectrum.

Table 1: Illustrative Correlation of Theoretical and Experimental Vibrational Frequencies

This table demonstrates how predicted vibrational frequencies from DFT calculations are compared with experimental data from FTIR spectroscopy for the key functional groups of this compound. A close match between the values confirms the accuracy of the computational model.

Functional GroupVibrational ModeTheoretical Frequency (cm⁻¹) (Predicted)Experimental Frequency (cm⁻¹) (Observed)
O-HStretching~3650 - 3550~3600 - 3200
N-HStretching (Asymmetric & Symmetric)~3500 - 3300~3500 - 3300
C-HStretching (Aliphatic)~3000 - 2850~2960 - 2850
N-HBending (Scissoring)~1650 - 1580~1650 - 1580
C-OStretching (Primary Alcohol)~1075 - 1000~1050
C-NStretching~1250 - 1020~1200 - 1025

Similarly, theoretical calculations can predict the chemical shifts in ¹H and ¹³C NMR spectra. These predictions are based on the calculated electron density around each nucleus. Comparing these predicted shifts with the experimentally measured spectrum helps in the definitive assignment of signals to specific atoms within the molecule. For complex chiral molecules like amino alcohols, advanced NMR techniques combined with theoretical calculations can even be used to determine the absolute configuration of stereocenters. researchgate.net

Table 2: Conceptual Correlation of Predicted vs. Experimental ¹³C NMR Chemical Shifts

This table illustrates the principle of correlating predicted ¹³C NMR chemical shifts from computational models with experimentally obtained values for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C (Methyl attached to C2)20-25(Value from spectrum)
C (Ethyl -CH₃)8-12(Value from spectrum)
C2 (Chiral Center)55-60(Value from spectrum)
C (Ethyl -CH₂-)30-35(Value from spectrum)
C1 (-CH₂OH)65-70(Value from spectrum)

By establishing a strong correlation between theoretical predictions and experimental data, researchers can confidently use computational models to investigate reaction mechanisms, predict the properties of yet-to-be-synthesized derivatives, and guide future experimental work.

Emerging Research Directions

Development of Novel Amino Alcohol Scaffolds for Drug Discovery Research

The development of new molecular frameworks, or scaffolds, is a cornerstone of modern drug discovery. Amino alcohols are particularly valuable in this area due to their bifunctional nature, containing both an amino and a hydroxyl group. These groups provide points for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.

Researchers are actively designing and synthesizing novel β-amino alcohol derivatives for various therapeutic applications. For instance, new β-amino alcohols have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. nih.gov The structural similarity of amino alcohols to key components of existing drugs, such as amphenicol and macrolide antibiotics, positions them as promising leads for the development of new antibiotics. nih.gov

The creation of diverse collections of chiral fragments derived from amino alcohols is a key strategy in fragment-based lead discovery (FBLD), a powerful method for identifying new drug candidates. acs.orgnih.gov These fragments, characterized by their three-dimensional complexity, offer a significant advantage over the flat, aromatic structures that dominate many existing compound libraries. acs.orgnih.gov The synthesis of sp³-rich chiral fragments from readily available chiral amino alcohols provides access to new chemical space for drug discovery programs. acs.org

Exploration of Amino Alcohol-Based Organocatalysts

In the field of asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule, amino alcohols have emerged as highly effective organocatalysts. These small organic molecules can facilitate chemical reactions with high efficiency and stereoselectivity, offering a more environmentally friendly alternative to traditional metal-based catalysts. rsc.orgrsc.org

Simple, primary β-amino alcohols, which can be easily prepared from commercially available amino acids, have been shown to be efficient organocatalysts in various asymmetric reactions, including Michael additions. rsc.orgrsc.org The presence of both an amino group and a hydroxyl group allows for multiple points of interaction with the reacting molecules, leading to precise control over the stereochemical outcome of the reaction. rsc.orgrsc.org

Researchers are continuously exploring new applications for these catalysts. For example, new hybrid-type squaramide-fused amino alcohol organocatalysts have demonstrated high catalytic activity in enantioselective domino reactions. acs.org The development of new chiral amino alcohol ligands for metal-catalyzed reactions, such as the addition of diethylzinc (B1219324) to aldehydes, is another active area of research, with some catalysts achieving nearly quantitative yields and high enantioselectivity. rsc.org

Advanced Functional Material Development Incorporating Chiral Amino Alcohol Units

The unique properties of chiral amino alcohols are also being harnessed in the development of advanced functional materials. The incorporation of these chiral units can bestow specific properties on the resulting material, opening up possibilities for new applications in areas such as enantioselective separations and sensing.

One area of exploration is the chiral functionalization of solid surfaces. By attaching chiral amino acid-derived molecules to the surface of inorganic materials, it is possible to create chiral nanostructures. rsc.org This approach, which can utilize techniques like diazonium grafting, offers a way to control the chiral properties of the material's surface and could be important for developing new enantioselective processes. rsc.org

Integration with Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of amino alcohols. The development of more sustainable synthetic routes is a key focus of current research.

Visible-light photoredox catalysis is one such approach that offers a greener alternative to traditional synthetic methods. rsc.orgrsc.org This technique uses light as a clean and renewable reagent to drive chemical reactions. Researchers have successfully developed visible-light-induced methods for the synthesis of amino alcohols, utilizing organophotoredox catalysts like eosin (B541160) Y. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (2S)-2-Amino-2-methylbutan-1-ol in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize vapor inhalation .
  • Storage : Store in sealed containers under dry, ventilated conditions away from ignition sources. Conduct regular leak checks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Q. How can the chirality of this compound be experimentally confirmed?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a polar mobile phase. Compare retention times to enantiomeric standards .
  • Polarimetry : Measure optical rotation ([α]D) and compare to literature values for (2S)-configured amino alcohols (e.g., (2S)-2-Amino-3-phenyl-1-propanol: [α]D = +12.5°) .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis if crystalline derivatives are accessible .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for split signals due to chiral centers. For example, the -CH(NH2)- group typically shows coupling (J = 3–5 Hz) .
  • ¹³C NMR : Identify carbinol (C-OH, δ ~70 ppm) and adjacent quaternary carbons (C-CH3, δ ~25 ppm) .
  • IR : Detect O-H stretches (3200–3600 cm⁻¹) and N-H bends (1600–1650 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) at m/z 104.1 (C5H13NO+) and fragmentation patterns (e.g., loss of H2O or NH2) .

Advanced Research Questions

Q. What synthetic routes enable enantioselective synthesis of this compound, and how can their efficiencies be optimized?

  • Methodological Answer :

  • Asymmetric Reduction : Reduce 2-methyl-2-nitrobutan-1-ol using chiral catalysts (e.g., Ru-BINAP complexes) for >90% enantiomeric excess (e.e.) .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic esters, isolating the (2S)-enantiomer .
  • Yield Optimization :
MethodCatalyst/SolventTypical Yield (%)e.e. (%)
Asymmetric ReductionRu-(S)-BINAP/EtOH75–8592–98
Enzymatic ResolutionLipase PS/THF60–7085–90
Table 1. Comparison of synthetic routes .

Q. How do structural variations (e.g., methyl group position) impact physicochemical properties in amino alcohol isomers?

  • Methodological Answer :

  • Solubility : this compound exhibits lower water solubility than 1-Amino-2-methylbutan-2-ol due to reduced hydrogen-bonding capacity .
  • Basicity : The proximity of -NH2 and -OH groups in this compound increases pKa (e.g., pKa ~9.5 vs. 8.8 for 2-Amino-1-butanol) .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C for (2S)-configured vs. 205°C for racemic mixtures .

Q. How can contradictions in reported reaction yields or stereochemical outcomes be resolved during synthesis?

  • Methodological Answer :

  • Control Experiments : Replicate reactions under inert atmospheres (N2/Ar) to exclude oxidation side reactions .
  • Cross-Validation : Use orthogonal techniques (e.g., chiral HPLC and optical rotation) to confirm e.e. .
  • Statistical Analysis : Apply ANOVA to identify variables (e.g., temperature, catalyst loading) causing yield discrepancies .

Q. Can computational methods predict the stability and reactivity of this compound in solvent systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess intramolecular H-bonding (e.g., O-H···N) .
  • Solvent Effects : Use COSMO-RS to predict solubility parameters in polar aprotic solvents (e.g., DMF > DMSO) .
  • Reactivity Trends : Simulate nucleophilic attack pathways at the amino group using molecular dynamics (MD) .

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